molecular formula C10H11NO B1361888 (S)-4-Phenylpyrrolidin-2-one CAS No. 62624-45-7

(S)-4-Phenylpyrrolidin-2-one

Cat. No. B1361888
CAS RN: 62624-45-7
M. Wt: 161.2 g/mol
InChI Key: HOJZEMQCQRPLQQ-SECBINFHSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions and processes used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, kinetics, and the products formed .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties include reactivity, flammability, and types of chemical reactions the compound can undergo .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis through Dynamic Kinetic Resolution : (S)-4-Phenylpyrrolidin-2-one can be synthesized from a commercial compound using dynamic kinetic resolution (DKR) involving enzymatic enantioselective amination reaction catalyzed by ω-transaminases. This method provides access to 4-arylpyrrolidin-2-ones derivatives, cyclic analogues of γ-aminobutyric acid (GABA) derivatives (Koszelewski, Faber, & Kroutil, 2009).
  • Double Reduction of Cyclic Sulfonamides : The compound has been achieved via double reduction of cyclic sulfonamide precursors, following the stereoselective intramolecular Heck reaction of a chiral pool derived 2,5-dihydropyrrole (Evans, 2007).

Pharmacological and Biological Applications

  • Bromodomain Inhibitors : 1-Methyl-4-phenylpyrrolidin-2-one and its derivatives are used in the development of bromodomain inhibitors. These compounds exhibit increased affinityas inhibitors of bromodomain-containing protein 4, indicating potential in targeting epigenetic regulation (Hilton-Proctor et al., 2020).
  • Anticonvulsant Properties : 3-Ethyl-3-phenylpyrrolidin-2-one, a related compound, demonstrates robust activity in animal models of drug-resistant epilepsy, making it a promising candidate for clinical development. Its enantiopure and racemic forms have significant differences in their supramolecular organization, which can affect their pharmacological properties (Krivoshein, Lindeman, Timofeeva, & Khrustalev, 2017).

Medicinal Chemistry Applications

  • Factor Xa Inhibitors : Sulfonamidopyrrolidin-2-one-based factor Xa inhibitors, incorporating specific motifs like phenylpyrrolidine, have been developed for their anticoagulant properties with potential for oral dosing in humans (Young et al., 2011).
  • HIV-1 Reverse Transcriptase Inhibition : Derivatives of 4-phenylpyrrolidin-2-one have shown potential as inhibitors of the HIV-1 reverse transcriptase enzyme, indicating their significance in antiviral research (Tamazyan et al., 2007).

Material Science and Chemistry

  • Electrochemically Active Probes : Derivatives of 4-phenylpyrrolidin-2-one have been utilized in the synthesis of ferrocene labeled amino acid and peptide nucleic acid (PNA) monomer derivatives, creating water-soluble and biocompatible probes for biomolecules. These derivatives demonstrate high electrochemical activity, making them useful in various biochemical applications (Baldoli et al., 2007).

Synthetic Chemistry

  • Catalytic Arylation : The compound has been used in studies for the direct and selective arylation of sp3 C-H bonds in the absence of a directing group, employing ruthenium-based catalysts. This method signifies an advancement in organic synthesis, particularly in modifying pyrrolidine rings (Sezen & Sames, 2005).

Safety And Hazards

This involves understanding the potential risks associated with handling and disposing of the compound. Material Safety Data Sheets (MSDS) provide information on hazards, protective measures, and safety precautions .

Future Directions

This involves predicting and discussing potential future research directions or applications of the compound. It could be based on current research trends, unexplored potentials, or existing challenges .

properties

IUPAC Name

(4S)-4-phenylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-10-6-9(7-11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJZEMQCQRPLQQ-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CNC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Phenylpyrrolidin-2-one

Synthesis routes and methods

Procedure details

A solution of 4-nitro-3-phenyl-butyric acid methyl ester (4.02 g, 18 mmol) and Raney-Nickel (6 ml, slurry in water) in methanol (30 ml) was stirred under hydrogen atmosphere for 3 hours. After filtration using celite and removal of the solvent under reduced pressure, residue was partitioned between water and ethyl acetate. The organic layer was washed with water and brine, and then dried over sodium sulfate. The solvents were removed under reduced pressure, and the residue was dissolved in toluene (50 ml) and the resulting solution was refluxed for 6 hours. Removal of the solvent afforded crude 4-phenyl-pyrrolidin-2-one. A solution of crude 4-phenyl-pyrrolidin-2-one in tetrahydrofuran (20 ml) was added to a solution of lithium aluminum hydride (1.34 g, 35.3 mmol) and the mixture was refluxed for 6 hours. After quenching the reaction with 20% aqueous sodium hydroxide, a solution of di-tert-butyl dicarbonate (4.14 g, 19 mmol) was added and the mixture was stirred for 3 hours. Aqueous citric acid and aqueous potassium hydrogen sulfate was added to acidify the solution, and the solution was extracted with toluene. The organic layer was washed with water, aqueous sodium bicarbonate, brine, and dried over sodium sulfate. The solvent was removed under reduced pressure, and the residue was purified with silica gel column chromatography (eluent; hexane/ethyl acetate=9/1) to afford 1-tertbutoxycarbonyl-3-phenyl-pyrrolidine (1.84 g, 42%).
Quantity
4.02 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
JP Hilton-Proctor, O Ilyichova, Z Zheng… - European Journal of …, 2020 - Elsevier
N-Methylpyrrolidone is one of several chemotypes that have been described as a mimetic of acetyl-lysine in the development of bromodomain inhibitors. In this paper, we describe the …
Number of citations: 10 www.sciencedirect.com
J Aubé, Y Wang, S Ghosh… - Synthetic …, 1991 - Taylor & Francis
The synthesis and photochemical rearrangement chemistry of oxaziridnes derived from 3-benzyloxy- and 3-phenylcyclobutanone were examined. The oxaziridines were prepared by …
Number of citations: 34 www.tandfonline.com
IJ Montoya-Balbás, B Valentín-Guevara… - Molecules, 2015 - mdpi.com
An efficient synthesis of enantiomerically-pure β-aryl-γ-lactams is described. The principal feature of this synthesis is the practical resolution of β-aryl-γ-lactams with (S)-Naproxen. The …
Number of citations: 21 www.mdpi.com
S Grigoriou - 2020 - eprints.nottingham.ac.uk
This thesis focuses on the development of novel enzymatic approaches for chiral amine synthesis utilizing amine transaminases (ATAs) and ‘smart’ amine donors. Different strategies …
Number of citations: 2 eprints.nottingham.ac.uk
AF Infante Bravo - 2023 - repositorio.uniandes.edu.co
La desimetrización de compuestos meso, para la obtención de compuestos enantiomericamente enriquecidos es un área de estudio de suma importancia en síntesis orgánica y …
Number of citations: 3 repositorio.uniandes.edu.co

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